3,8-Undecadiyne
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Overview
Description
3,8-Undecadiyne is an organic compound with the molecular formula C₁₁H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the third and eighth positions of the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Undecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes using transition metal catalysts. For instance, the Glaser coupling reaction, which utilizes copper(I) salts and oxygen, can be employed to couple two molecules of 1-heptyne to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,8-Undecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield the corresponding alkane, undecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3,8-dibromo-undecadiyne.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Undecane.
Substitution: Halogenated derivatives like 3,8-dibromo-undecadiyne.
Scientific Research Applications
3,8-Undecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 3,8-Undecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,10-Undecadiene: Similar in structure but contains double bonds instead of triple bonds.
1,8-Nonadiyne: A shorter chain alkyne with similar reactivity.
1,6-Heptadiyne: Another shorter chain alkyne used in similar applications.
Uniqueness: 3,8-Undecadiyne is unique due to its specific chain length and the positioning of the triple bonds, which confer distinct reactivity and properties compared to other alkynes. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
CAS No. |
106449-82-5 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-3,8-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3-4,9-11H2,1-2H3 |
InChI Key |
KTXXABSDMZPSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC#CCC |
Origin of Product |
United States |
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